Product packaging for dTDP-4-dehydro-2,6-dideoxy-D-glucose(Cat. No.:)

dTDP-4-dehydro-2,6-dideoxy-D-glucose

Cat. No.: B1206221
M. Wt: 530.31 g/mol
InChI Key: AONILRCSLAIOQE-VXVCUIMOSA-N
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Description

dTDP-4-dehydro-2,6-dideoxy-D-glucose is a crucial nucleotide-activated sugar intermediate in specialized metabolic pathways. It is a key substrate for enzymes like dTDP-3,4-didehydro-2,6-dideoxy-α-D-glucose 3-reductase (EC 1.1.1.384), which catalyzes its conversion using NADP+ as a cofactor . This reaction is a dedicated step in the biosynthesis of several important deoxysugars, including L-digitoxose, L- and D-olivose, L-oliose, D-mycarose, and forosamine . These unique sugars are essential components of many clinically relevant antibiotics, antitumor agents, and other secondary metabolites produced by bacteria and actinomycetes. The compound is biosynthesized from dTDP-glucose through the action of dTDP-glucose 4,6-dehydratase (RmlB, EC 4.2.1.46) . It also serves as a branching point for further enzymatic modifications, such as epimerization by RmlC-like enzymes in the dTDP-L-rhamnose pathway or transamination by aminotransferases like GerB for the production of deoxyaminosugars like dTDP-4-amino-4,6-dideoxy-D-glucose . Research involving this compound is fundamental for understanding and engineering the biosynthesis of novel glycosylated natural products. For Research Use Only. Not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O14P2 B1206221 dTDP-4-dehydro-2,6-dideoxy-D-glucose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24N2O14P2

Molecular Weight

530.31 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(4R,6R)-4-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-13,19-20H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,10-,11-,12-,13?/m1/s1

InChI Key

AONILRCSLAIOQE-VXVCUIMOSA-N

SMILES

CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O

Isomeric SMILES

C[C@@H]1C(=O)[C@@H](CC(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O

Canonical SMILES

CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O

Origin of Product

United States

Dtdp 4 Dehydro 2,6 Dideoxy D Glucose: a Central Metabolic Hub

Systemic Nomenclature and Academic Designations of dTDP-4-dehydro-2,6-dideoxy-D-glucose

The formal identification of this compound is governed by systematic chemical naming conventions, though it is also known by several synonyms in scientific literature.

Synonyms and Related Structural Entities

The compound this compound is frequently referred to by alternative names that highlight its key structural features. These synonyms are often used interchangeably in research publications. Furthermore, its structural similarity to other nucleotide sugars places it within a broader family of related metabolic intermediates.

Synonyms:

dTDP-4-keto-2,6-dideoxy-D-glucose washington.edu

dTDP-4-oxo-2,6-dideoxy-alpha-D-glucose nih.gov

this compound ebi.ac.uk

Related Structural Entities:

The structure of this compound is closely related to other significant nucleotide sugars, which may be precursors, products, or part of parallel biosynthetic pathways. These include:

dTDP-D-glucose: The precursor molecule that is converted into dTDP-4-dehydro-6-deoxy-D-glucose. wikipedia.orgproteopedia.org

dTDP-4-dehydro-6-deoxy-D-glucose: The immediate precursor to this compound in some biosynthetic pathways. washington.edu This intermediate is also known by synonyms such as dTDP-4-keto-6-deoxy-D-glucose and dTDP-6-deoxy-alpha-D-xylo-4-hexulose. nih.gov

dTDP-L-rhamnose: A common end product derived from the metabolic pathway involving dTDP-4-dehydro-6-deoxy-D-glucose. nih.govmdpi.com

dTDP-4-amino-4,6-dideoxy-D-glucose: A related compound where the 4-keto group is replaced by an amino group through the action of a transaminase. wikipedia.orgnih.gov

dTDP-3-keto-6-deoxy-D-glucose: An isomer of dTDP-4-keto-6-deoxy-D-glucose, formed by a 3,4-ketoisomerase. wisc.edunih.gov

Interactive Data Table: Nomenclature and Related Compounds

Compound NameSynonymsRole/Relationship
This compound dTDP-4-keto-2,6-dideoxy-D-glucose washington.edu, dTDP-4-oxo-2,6-dideoxy-alpha-D-glucose nih.govCentral metabolic intermediate
dTDP-D-glucose-Precursor in the biosynthesis of deoxysugars wikipedia.orgproteopedia.org
dTDP-4-dehydro-6-deoxy-D-glucosedTDP-4-keto-6-deoxy-D-glucose nih.gov, dTDP-6-deoxy-alpha-D-xylo-4-hexulose nih.govKey intermediate in deoxysugar biosynthesis washington.edu
dTDP-L-rhamnose-Important bacterial cell wall component nih.govmdpi.com
dTDP-4-amino-4,6-dideoxy-D-glucose-Product of transamination from the 4-keto intermediate wikipedia.orgnih.gov
dTDP-3-keto-6-deoxy-D-glucose-Isomer formed by a 3,4-ketoisomerase wisc.edunih.gov

Position of this compound within Nucleotide Sugar Metabolic Pathways

This compound is a crucial intermediate in the biosynthesis of 2,6-dideoxysugars, which are components of many antibiotics. washington.edu Its formation and subsequent conversion are key steps in generating the structural diversity of these bioactive molecules.

The biosynthesis of deoxysugars typically begins with a common precursor, dTDP-D-glucose. washington.edu The enzyme dTDP-D-glucose 4,6-dehydratase (RmlB) catalyzes the conversion of dTDP-D-glucose to dTDP-4-dehydro-6-deoxy-D-glucose. wikipedia.orgproteopedia.orguniprot.org This intermediate is a critical branch point in the biosynthesis of numerous 6-deoxysugars, including the well-studied dTDP-L-rhamnose. nih.govmdpi.comnih.gov

In pathways leading to 2,6-dideoxysugars, dTDP-4-dehydro-6-deoxy-D-glucose undergoes a further deoxygenation at the C-2 position. washington.edu This reaction, which forms this compound, is catalyzed by a two-component enzyme system. washington.edu

From this central hub, the metabolic pathway can diverge further. For instance, the 4-keto group can be modified by other enzymes, such as epimerases, reductases, or transaminases, to produce a wide array of different dideoxysugars. wikipedia.orgresearchgate.net These specialized sugars are then incorporated into the final natural product by glycosyltransferases. mdpi.com

The biosynthesis of many deoxysugars, including those found in antibiotics like granaticin and oleandomycin (B1677203), proceeds through this pivotal intermediate. washington.edu The enzymes involved in these pathways are of significant interest for biocatalysis and the combinatorial biosynthesis of novel "unnatural" antibiotic glycones. washington.edu

Interactive Data Table: Metabolic Pathway of this compound

StepPrecursorEnzyme(s)ProductSignificance
1dTDP-D-glucosedTDP-D-glucose 4,6-dehydratase (RmlB) wikipedia.orgproteopedia.orguniprot.orgdTDP-4-dehydro-6-deoxy-D-glucoseInitial deoxygenation at C-6 nih.gov
2dTDP-4-dehydro-6-deoxy-D-glucose2-deoxygenation enzyme system washington.eduThis compound Formation of the 2,6-dideoxy intermediate
3This compound Various (e.g., epimerases, reductases, transaminases) wikipedia.orgresearchgate.netDiverse dTDP-dideoxysugarsGeneration of sugar diversity for secondary metabolites

Biosynthetic Pathway Leading to Dtdp 4 Dehydro 2,6 Dideoxy D Glucose

Enzymatic Conversion of dTDP-D-glucose to dTDP-4-dehydro-2,6-dideoxy-D-glucose

dTDP-glucose 4,6-dehydratase (EC 4.2.1.46)

Cofactor Dependence (e.g., NAD+)

The catalytic activity of dTDP-D-glucose 4,6-dehydratase (RmlB) is strictly dependent on the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govresearchgate.net NAD+ is tightly bound to the enzyme and plays a direct role in the catalytic mechanism. nih.gov The enzyme facilitates a three-step process involving oxidation of the substrate by NAD+, followed by a dehydration step, and finally a reduction of an intermediate, which regenerates the NAD+ cofactor. researchgate.net The structure of RmlB reveals a classic Rossmann fold in its N-terminal domain, which is responsible for binding the NAD+ cofactor. nih.gov

Active Site Residues and Their Functional Roles

The catalytic activity of dTDP-D-glucose 4,6-dehydratase is orchestrated by a number of key amino acid residues within its active site. While the exact residue numbering can vary between species, studies on Escherichia coli and other bacteria have identified several critical players:

A Catalytic Dyad of Aspartate and Glutamate (B1630785): In E. coli RmlB, Asp-135 and Glu-136 are crucial for the dehydration step of the reaction. wisc.edu Compelling evidence suggests that Glu-136 acts as the general base, abstracting a proton from C5 of the glucose moiety, while Asp-135 functions as the general acid, protonating the C6 hydroxyl group to facilitate the elimination of water. wisc.edu Homology models and crystal structures support the positioning of these residues for these roles. wisc.edu

The Tyr-XXX-Lys Motif: A highly conserved Tyr-XXX-Lys motif is a characteristic feature of the short-chain dehydrogenase/reductase (SDR) family, to which RmlB belongs. In Salmonella enterica RmlB, this corresponds to Tyr-167 and Lys-171. nih.gov The tyrosine residue is believed to act as the catalytic base that initiates the reaction by abstracting a proton from the 4'-hydroxyl group of the glucose substrate.

The Role of Histidine Residues: Studies have implicated histidine residues in the catalytic mechanism. In one study, His-79 and His-300 were proposed as key bases in the active site. Mutagenesis of His-79 to leucine (B10760876) (H79L) resulted in an inactive enzyme, confirming its critical role in the reaction mechanism. wisc.edu

Below is a data table summarizing the key active site residues and their proposed functions in E. coli dTDP-D-glucose 4,6-dehydratase.

Residue (E. coli)Proposed Functional RoleSupporting Evidence
Asp-135 General acid catalyst in the dehydration step (protonates the C6-hydroxyl group).Mutagenesis studies show a significant decrease in turnover with the natural substrate but not with a substrate that does not require protonation of the leaving group. wisc.edu
Glu-136 General base catalyst in the dehydration step (abstracts a proton from C5) and reprotonates C5 during the reduction step.Mutagenesis studies demonstrate a significant decrease in the rate of a C5 hydrogen-solvent exchange reaction. wisc.edu
Tyr-186 (Homologous to Tyr-167 in S. enterica) Acts as the initial catalytic base, abstracting a proton from the C4-hydroxyl group of the substrate.Part of the highly conserved Tyr-XXX-Lys motif characteristic of the SDR family.
Lys-102 (Homologous to Lys-171 in S. enterica) Part of the conserved Tyr-XXX-Lys motif, likely involved in stabilizing the transition state.Its conservation within the SDR family suggests a crucial role.
His-79 Proposed to be a key base in the active site.Mutation to leucine (H79L) leads to an inactive enzyme. wisc.edu
His-300 Proposed to be a key base in the active site.Investigated through mutagenesis, though its precise role is less defined than His-79. wisc.edu
Substrate Specificity Analysis

dTDP-D-glucose 4,6-dehydratase exhibits a degree of substrate flexibility, although its primary substrate is dTDP-D-glucose. Studies have shown that the enzyme can also process some modified substrates. For instance, dTDP-3-deoxyglucose and dTDP-3-azido-3-deoxyglucose have been shown to be substrates for the E. coli enzyme, leading to the formation of the corresponding 6-deoxy-4-keto products. nih.gov

Kinetic analysis of the E. coli enzyme with these non-natural substrates revealed Michaelis-Menten kinetics. nih.gov The following table presents the kinetic parameters for different substrates.

SubstrateKM (µM)Vmax (µmol/h·mg)
dTDP-3-deoxyglucose200130
dTDP-3-azido-3-deoxyglucose30090

Genetic Basis of this compound Biosynthesis

The genes responsible for the biosynthesis of deoxysugars are often found clustered together in the bacterial chromosome, forming what are known as biosynthetic gene clusters (BGCs).

Identification and Organization of Biosynthetic Gene Clusters (e.g., RmlB, RffG)

The gene encoding dTDP-D-glucose 4,6-dehydratase is commonly designated as rmlB. This gene is typically part of the rml operon, which includes other genes necessary for the synthesis of dTDP-L-rhamnose, a common deoxysugar. For example, in Pseudomonas aeruginosa, the rmlBDAC operon encodes the enzymes for this pathway. nih.govresearchgate.net

In many bacteria, including Escherichia coli, there exists a paralog of rmlB called rffG. proteopedia.org The rffG gene also encodes a dTDP-D-glucose 4,6-dehydratase and is involved in the biosynthesis of the enterobacterial common antigen (ECA). proteopedia.org While both RmlB and RffG catalyze the same reaction, they are part of distinct biosynthetic pathways and are located in different gene clusters. The rml genes are often associated with the O-antigen gene cluster, while the rff genes are typically found in a separate locus.

Regulation of Gene Expression in Deoxysugar Pathways

The expression of genes within deoxysugar biosynthetic pathways is tightly regulated to ensure the timely and efficient production of these important molecules. The regulation often occurs at the transcriptional level and can be influenced by various factors, including growth phase and environmental signals.

In Pseudomonas aeruginosa, the expression of the rmlBDAC operon is controlled by the quorum-sensing transcriptional regulator RhlR and the alternative sigma factor σS (RpoS). nih.govresearchgate.net The operon has multiple promoters, with one being dependent on the stationary phase sigma factor and RhlR in conjunction with its autoinducer, C4-HSL. nih.gov This links the production of dTDP-L-rhamnose, and by extension rhamnolipids, to cell density.

In Escherichia coli, the L-rhamnose operon is positively regulated by the products of the tandemly repeated regulatory genes, rhaS and rhaR. nih.gov These proteins are homologous to AraC, a well-characterized transcriptional activator. RhaR and potentially RhaS control the transcription of the structural genes as well as their own promoter. nih.gov The regulation of rffG expression is linked to the Rcs phosphorelay system, which responds to cell envelope stress. wikipedia.org

Enzymatic Transformations and Diversification of Dtdp 4 Dehydro 2,6 Dideoxy D Glucose

Reductive Pathways from the Keto Group

The C-4 keto group of dTDP-4-dehydro-2,6-dideoxy-D-glucose is a primary site for enzymatic reduction, a crucial step in the formation of many 2,6-dideoxysugars. This process is typically catalyzed by NADPH-dependent ketoreductases, which introduce a hydroxyl group at the C-4 position with specific stereochemistry.

This enzyme, systematically named dTDP-4-dehydro-2,6-dideoxy-α-D-glucose:NADP+ 3-oxidoreductase, plays a role in the biosynthetic pathways of several important deoxysugars, such as L-digitoxose, D-olivose, L-oliose, and D-mycarose. qmul.ac.ukCurrent time information in Jamshedpur, IN. It is also known by other names including KijD10 and dTDP-4-keto-2,6-dideoxy-D-glucose 3-oxidoreductase. qmul.ac.ukgenome.jp The enzyme has been identified in pathways for various antibiotics, highlighting its importance in generating structural diversity in natural products. qmul.ac.uk

The enzymatic reaction catalyzed by dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose 3-reductase involves the reduction of the substrate's C-3 position, which is in equilibrium with the C-4 keto form. The reaction utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as the hydride donor. The stoichiometry of the reaction is as follows:

dTDP-4-dehydro-2,6-dideoxy-α-D-glucose + NADPH + H⁺ ⇌ dTDP-3,4-didehydro-2,6-dideoxy-α-D-glucose + NADP⁺ qmul.ac.uk

The dependence on NADPH is a characteristic feature of this enzyme, as seen in various biosynthetic pathways where it participates. qmul.ac.uknih.gov

Table 1: Reaction Stoichiometry

SubstratesCofactorsProducts
dTDP-4-dehydro-2,6-dideoxy-α-D-glucoseNADPH, H⁺dTDP-3,4-didehydro-2,6-dideoxy-α-D-glucose

While detailed stereochemical studies for the reduction catalyzed by EC 1.1.1.384 on this compound are not extensively documented in the available literature, analysis of related enzymes provides insight. For instance, the dTDP-4-keto-6-deoxyglucose reductase GerKI, which acts on a similar substrate (dTDP-4-keto-6-deoxy-d-allose), exhibits a specific reductive effect on the C-4 keto group, resulting in a hydroxyl group with an axial configuration at the C-3 position. researchgate.net This suggests that reductases in this class often proceed with high stereospecificity, which is critical for determining the final structure and biological activity of the resulting deoxysugar.

The specific kinetic parameters (such as Kм and kcat) for dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose 3-reductase (EC 1.1.1.384) are not specified in the currently available research. However, methodologies for determining such parameters are well-established and involve monitoring substrate consumption or product formation over time under varying substrate concentrations. nih.govnih.gov Kinetic data for related enzymes, such as SpnQ, have been determined, underscoring the feasibility of such characterizations to understand enzyme efficiency and substrate specificity. rhea-db.org

Besides the well-defined EC 1.1.1.384, other ketoreductases are involved in the modification of deoxysugar intermediates. For example, the enzyme GerKI from Streptomyces sp. KCTC 0041BP is a dTDP-4-keto-6-deoxyglucose reductase involved in the biosynthesis of dTDP-6-deoxy-β-D-allose. researchgate.net Although its primary substrate contains a C-2 hydroxyl group, the study of such enzymes provides a framework for understanding the mechanisms of C-4 keto reduction. researchgate.net Another related activity is the dTDP-4-oxo-2,6-dideoxy-D-glucose 4-ketoreductase, which is responsible for producing dTDP-D-oliose. The diversification of dTDP-4-dehydro-6-deoxy-D-glucose is a key strategy in the biosynthesis of many sugars, including dTDP-L-rhamnose and dTDP-D-fucose. nih.govjmb.or.kr

dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose 3-reductase (EC 1.1.1.384)

Dehydration and Rearrangement Reactions

Beyond simple reduction, the this compound intermediate can undergo further enzymatic transformations, including dehydrations and rearrangements, to expand its structural diversity.

One significant rearrangement is ketoisomerization. The enzyme TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase (Tyl1a), classified as EC 5.3.2.4, catalyzes the conversion of a 4-keto intermediate to a 3-keto intermediate. wikipedia.org While primarily studied for its role in the D-mycaminose pathway acting on a C-2 hydroxylated substrate, research has shown that Tyl1a can also process the alternate substrate TDP-4-keto-2,6-dideoxy-D-glucose. nih.gov This demonstrates the potential for enzymatic isomerization of the keto group from the C-4 to the C-3 position, creating a new set of intermediates for further modification.

Additionally, non-enzymatic rearrangements can occur. During isolation procedures, dTDP-4-dehydro-6-deoxy-D-glucose has been observed to undergo keto-enol tautomerization, leading to the formation of the corresponding 3-keto isomer. nih.gov Other related enzymatic rearrangements include the 3,5-epimerization of dTDP-4-keto-6-deoxy-D-glucose by the enzyme RmlC, which is crucial in the biosynthesis of dTDP-L-rhamnose. nih.gov While direct evidence for a C-3 dehydration reaction starting from this compound is limited, mechanistically similar reactions, such as the C-3 deoxygenation of CDP-linked sugars, are known to occur in the biosynthesis of 3,6-dideoxyhexoses. wikipedia.org

Amination and Transamination Reactions

The introduction of an amino group, typically at the C-4 position, is a pivotal step in converting keto-sugars into aminosugars, which are vital for the biological activity of many antibiotics.

This enzyme catalyzes a reversible transamination reaction. acs.orgnih.gov However, it is important to note that its primary substrate is not this compound, but rather the related compound dTDP-4-dehydro-6-deoxy-α-D-glucose. nih.govwikipedia.org It facilitates the transfer of an amino group from an amino donor, typically L-glutamate, to the C-4 keto group of the sugar nucleotide. acs.orgnih.gov This reaction yields dTDP-4-amino-4,6-dideoxy-α-D-glucose and 2-oxoglutarate. nih.govjmb.or.kr

The action of dTDP-4-amino-4,6-dideoxy-D-glucose transaminase is fundamental to the biosynthesis of 4-aminosugars. These enzymes provide the chemical machinery to introduce a nitrogenous functional group, transforming a keto-intermediate into an amino-sugar. This transformation is a common strategy in microbial biosynthetic pathways to generate the diverse building blocks required for secondary metabolite production. The resulting dTDP-4-amino-4,6-dideoxy-D-glucose can be further modified by other enzymes to produce a variety of N-acylated and N-methylated sugar derivatives.

Like many aminotransferases, the catalytic activity of dTDP-4-amino-4,6-dideoxy-D-glucose transaminase is dependent on a pyridoxal (B1214274) phosphate (PLP) cofactor. acs.orgnih.govwikipedia.orgjmb.or.kr The PLP molecule is covalently bound to a lysine (B10760008) residue in the enzyme's active site and acts as an intermediate carrier of the amino group. It accepts the amino group from L-glutamate to form pyridoxamine (B1203002) phosphate (PMP), which then donates the amino group to the sugar substrate, regenerating the PLP cofactor for the next catalytic cycle.

Enzyme Summary: EC 2.6.1.33

Property Description
Accepted Name dTDP-4-amino-4,6-dideoxy-D-glucose transaminase
Systematic Name dTDP-4-amino-4,6-dideoxy-α-D-glucose:2-oxoglutarate aminotransferase acs.orgnih.gov
Reaction dTDP-4-amino-4,6-dideoxy-α-D-glucose + 2-oxoglutarate ⇌ dTDP-4-dehydro-6-deoxy-α-D-glucose + L-glutamate acs.orgnih.gov

| Cofactor | Pyridoxal phosphate acs.orgnih.govwikipedia.org |

dTDP-4-amino-4,6-dideoxy-D-glucose Transaminase (EC 2.6.1.33)

Epimerization and Isomerization Reactions

Epimerases and isomerases alter the stereochemistry and the position of keto groups within the sugar molecule, further diversifying the pool of available biosynthetic precursors. While specific epimerases for this compound are not prominently characterized, related enzymes acting on similar substrates provide insight into these transformations.

Research into the biosynthesis of D-mycaminose has identified an enzyme, Tyl1a, which functions as a 3,4-ketoisomerase. nih.gov This enzyme primarily catalyzes the isomerization of TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose. nih.gov Significantly, studies have shown that Tyl1a also exhibits relaxed substrate specificity and can process the alternate substrate TDP-4-keto-2,6-dideoxy-D-glucose (the title compound), albeit with lower efficiency. nih.gov This demonstrates a known enzymatic mechanism for the isomerization of this compound.

In related pathways, enzymes such as RmlC (EC 5.1.3.13) act as 3,5-epimerases on the precursor dTDP-4-dehydro-6-deoxy-D-glucose, converting it into dTDP-4-keto-L-rhamnose, a key step in L-rhamnose biosynthesis. nih.govnih.gov These enzymes underscore the importance of stereochemical inversion in creating distinct sugar identities from a common intermediate.

dTDP-4-oxo-2,6-dideoxy-D-glucose 3,5-epimerase

One of the key enzymes acting on dTDP-4-dehydro-6-deoxy-D-glucose is dTDP-4-dehydro-6-deoxy-D-glucose 3,5-epimerase, commonly known as RmlC. This enzyme catalyzes a complex double epimerization at both the C3 and C5 positions of the glucose moiety. nih.govdrugfuture.com The reaction proceeds through a series of proton abstraction and addition steps, ultimately converting the D-glucose configuration into the L-mannose configuration.

The product of this enzymatic reaction is dTDP-4-dehydro-6-deoxy-L-mannose, a precursor for the biosynthesis of L-rhamnose. nih.govdrugfuture.com L-rhamnose is a common component of bacterial cell walls and lipopolysaccharides. The crystal structure of RmlC has been solved, providing insights into its catalytic mechanism and substrate binding. nih.gov The active site is located within a central jelly roll motif, a common structural feature in this family of enzymes. nih.gov

EnzymeSubstrateProductFunction
dTDP-4-dehydro-6-deoxy-D-glucose 3,5-epimerase (RmlC)dTDP-4-dehydro-6-deoxy-D-glucosedTDP-4-dehydro-6-deoxy-L-mannoseDouble epimerization at C3 and C5

3,4-Ketoisomerases (e.g., Tyl1a)

3,4-Ketoisomerases are a class of enzymes that catalyze the isomerization of the keto group from the C4 to the C3 position of the sugar ring. A well-characterized example is Tyl1a, an enzyme involved in the biosynthesis of the deoxysugar D-mycaminose in Streptomyces fradiae, the producer of the antibiotic tylosin (B1662201). nih.govwikipedia.org

Tyl1a acts on TDP-4-keto-6-deoxy-D-glucose, a structurally similar compound to the focus of this article. nih.gov Importantly, studies have demonstrated that Tyl1a exhibits relaxed substrate specificity and can process the C2-deoxygenated substrate, dTDP-4-keto-2,6-dideoxy-D-glucose. acs.org This highlights the potential for these enzymes to act on a range of deoxysugar precursors. The product of the Tyl1a-catalyzed reaction is a dTDP-3-keto-6-deoxy-D-glucose derivative, which then undergoes further enzymatic modifications in its respective biosynthetic pathway. acs.org

EnzymeSubstrate(s)ProductFunction
Tyl1aTDP-4-keto-6-deoxy-D-glucose, dTDP-4-keto-2,6-dideoxy-D-glucoseTDP-3-keto-6-deoxy-D-glucose derivative3,4-Ketoisomerization

Epimerization to L-Mannose Derivatives (e.g., dTDP-4-keto-6-deoxy-L-mannose)

As mentioned in section 4.4.1, the conversion of dTDP-4-dehydro-6-deoxy-D-glucose to its L-mannose epimer is a critical step in the biosynthesis of L-rhamnose. This reaction is catalyzed by the enzyme dTDP-4-dehydro-6-deoxy-D-glucose 3,5-epimerase (RmlC). drugfuture.comasm.org The product, dTDP-4-keto-6-deoxy-L-mannose, is then typically reduced by a 4-ketoreductase to yield dTDP-L-rhamnose. asm.org

Methylation Reactions (e.g., C3-methylation by MtmC)

Methylation is another key enzymatic modification that adds to the structural diversity of deoxysugars. Methyltransferases utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to attach a methyl group to a specific position on the sugar ring.

While direct evidence for the C3-methylation of this compound by MtmC is not extensively documented, the biosynthesis of other deoxysugars provides relevant examples of this type of reaction. For instance, in the biosynthesis of L-mycarose, a component of the antibiotic tylosin, a C-methyltransferase known as TylC3 catalyzes the methylation at the C3 position of a dTDP-sugar intermediate. nih.gov This reaction is a critical step in the formation of the branched-chain sugar L-mycarose. nih.gov The study of enzymes like TylC3 provides a model for understanding how C3-methylation can occur on dTDP-activated sugar precursors, highlighting a potential fate for this compound in biosynthetic pathways that lead to methylated deoxysugars.

EnzymeSubstrate (in related pathway)Product (in related pathway)Function
TylC3dTDP-4-keto-6-deoxy-D-glucose intermediateC3-methylated dTDP-sugarC3-methylation

Biological Significance and Functional Impact

Role as a Precursor in Natural Product Biosynthesis

The structural diversity of natural products is often enhanced by the attachment of unique sugar moieties, which are frequently essential for their biological activity. dTDP-4-dehydro-2,6-dideoxy-D-glucose is a central precursor in the assembly of these critical glycosidic units.

Many important antibiotics are glycosides containing 2,6-dideoxysugars derived from this compound.

Erythromycin (B1671065): The biosynthesis of D-mycarose, one of the sugar moieties attached to the erythromycin macrolactone ring, requires C-2 deoxygenation. This process proceeds via the formation of TDP-4-keto-2,6-dideoxy-d-glucose from the common intermediate TDP-4-keto-6-deoxy-d-glucose. nih.gov

Oleandomycin (B1677203): The pathway for the 2,6-deoxysugar L-oleandrose in Streptomyces antibioticus explicitly involves this compound. researchgate.net Research has identified two genes in the oleandomycin cluster that together catalyze the conversion of dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-2,6-dideoxy-D-glucose. This intermediate is then further processed to produce L-olivose, the direct precursor of L-oleandrose. nih.gov

Tylosin (B1662201): The biosynthesis of D-mycaminose, a sugar found in the antibiotic tylosin produced by Streptomyces fradiae, utilizes this compound. This compound has been shown to be an alternate substrate for the enzyme Tyl1a, a 3,4-ketoisomerase in the mycaminose (B1220238) pathway. researchgate.netacs.org The enzymatic synthesis of TDP-4-keto-2,6-dideoxy-D-glucose has been demonstrated in vitro using enzymes from the tylosin and spinosyn biosynthetic pathways. researchgate.net

Jadomycin (B1254412) B: This antibiotic, produced by Streptomyces venezuelae, contains the 2,6-dideoxysugar L-digitoxose. Its biosynthetic pathway involves the formation of an intermediate designated as NDP-2,6-dideoxy-D-threo-4-hexulose. nih.govnih.gov This 4-keto-2,6-dideoxy sugar is formed from NDP-4-keto-6-deoxy-D-glucose through the sequential action of an NDP-hexose 2,3-dehydratase (JadO) and an oxidoreductase (JadP). nih.govresearchgate.net

The potent biological activities of several antitumor agents are dependent on their attached 2,6-dideoxysugars, which are synthesized via this compound.

Mithramycin: This aureolic acid antitumor antibiotic contains two different 2,6-dideoxysugars, D-olivose and D-mycarose. The biosynthesis of both these sugars proceeds from the central intermediate dTDP-4-dehydro-6-deoxy-D-glucose, which undergoes C-2 deoxygenation to form this compound, the branching point for the synthesis of various 2,6-dideoxyhexoses. nih.govwikipedia.org

This compound is a versatile precursor for a wide range of other bioactive deoxysugars.

L-digitoxose, D-olivose, L-olivose, and D-mycarose: As mentioned in the sections above, this intermediate is central to the biosynthesis of these sugars found in jadomycin B, mithramycin, oleandomycin, and erythromycin. nih.govnih.gov The pathway to TDP-D-olivose involves the 2,3-dehydration of TDP-4-keto-6-deoxy-D-glucose, followed by ketoreduction steps. qmul.ac.uk

Forosamine: The biosynthesis of D-forosamine, a component of the spinosyn insecticides, provides a well-characterized example of the role of this compound. In this pathway, the enzymes SpnO (a 2,3-dehydrase) and SpnN (a 3-ketoreductase) act sequentially on TDP-4-keto-6-deoxy-d-glucose to form TDP-4-keto-2,6-dideoxy-d-glucose. nih.govnih.gov This product then serves as the direct substrate for the next enzyme in the pathway, SpnQ, a 3-dehydrase. nih.govnih.govqmul.ac.uk

L-rhamnose: It is important to distinguish the biosynthesis of 2,6-dideoxysugars from that of 6-deoxysugars. L-rhamnose is a 6-deoxysugar, and its biosynthesis proceeds from dTDP-4-dehydro-6-deoxy-D-glucose without a C-2 deoxygenation step. Therefore, this compound is not an intermediate in the L-rhamnose pathway. acs.org

Epivancosamine and Vancosamine: These are complex 2,3,6-trideoxy-3-amino sugars found in glycopeptide antibiotics like vancomycin. Their formation begins with dTDP-4-keto-6-deoxy-D-glucose and involves a C-2 deoxygenation step catalyzed by a 2,3-dehydratase, implying the formation of a 2,6-dideoxy intermediate early in the pathway before further modifications occur. nih.govresearchgate.netnih.gov

Rubranitrose: This unique nitro-sugar is a component of the antibiotic rubradirin. The proposed biosynthetic pathway originates from TDP-4-keto-6-deoxyglucose. Subsequent steps, including C-2 deoxygenation, are required to form the 2,3,6-trideoxy scaffold of rubranitrose before the characteristic nitro group is installed. researchgate.net

Daunosamine: This 3-amino-2,3,6-trideoxy sugar is the glycosidic component of the widely used anticancer drugs daunorubicin (B1662515) and doxorubicin. Its biosynthesis starts from the common precursor dTDP-4-keto-6-deoxy-D-glucose, which is then converted through a series of enzymatic reactions, including deoxygenations and amination, to yield the final sugar. researchgate.netacs.org

Table 1: Role of this compound as a Biosynthetic Precursor
Final DeoxysugarParent Natural ProductProducing Organism (Example)Enzymes for Formation from dTDP-4-dehydro-6-deoxy-D-glucoseReference
L-Olivose / L-OleandroseOleandomycinStreptomyces antibioticusOleV (2,3-dehydratase) & OleW (3-ketoreductase) nih.govresearchgate.net
D-MycaminoseTylosinStreptomyces fradiaeTylX3 (2,3-dehydratase) & SpnN-like (3-ketoreductase) researchgate.net
L-DigitoxoseJadomycin BStreptomyces venezuelaeJadO (2,3-dehydratase) & JadP (reductase) nih.govnih.govresearchgate.net
D-ForosamineSpinosynSaccharopolyspora spinosaSpnO (2,3-dehydratase) & SpnN (3-ketoreductase) nih.govnih.gov
D-Olivose / D-MycaroseMithramycinStreptomyces argillaceus2,3-dehydratase & 3-ketoreductase system nih.govwikipedia.org
L-EpivancosamineChloroeremomycinAmycolatopsis orientalisORF23 (2,3-dehydratase) & subsequent reductase nih.govresearchgate.net

Contributions to Microbial Physiology and Virulence

The deoxysugars derived from this compound are not only found in secondary metabolites but can also be integral components of the bacterial cell surface, influencing physiology and interactions with the environment.

2,6-dideoxyhexoses are known constituents of the lipopolysaccharide (LPS) of Gram-negative bacteria. nih.gov The O-antigen, the outermost portion of LPS, is a highly variable polysaccharide chain that contributes to the antigenic identity of the bacterium. The biosynthesis of certain O-antigens involves 2-acetamido-2,6-dideoxy-L-hexoses, such as those found in Vibrio cholerae. nih.gov The pathways to these sugars proceed through 4-keto-2,6-dideoxy intermediates, highlighting the role of this class of compounds as precursors for major cell surface structures. nih.gov While many of these characterized pathways utilize UDP-linked sugars, they establish a clear precedent for the incorporation of 4-keto-2,6-dideoxy sugars into bacterial cell walls.

Advanced Research Methodologies and Approaches

Biochemical and Enzymological Characterization

Once the enzymes of the dTDP-4-dehydro-2,6-dideoxy-D-glucose pathway are produced via heterologous expression, they must be purified and their activities measured to understand their function.

The purification of recombinantly expressed enzymes is a critical step for their biochemical characterization. A widely used method is affinity chromatography, particularly Immobilized Metal Affinity Chromatography (IMAC). nih.gov This technique is effective for proteins engineered to have a polyhistidine-tag (His-tag). thermofisher.com The His-tag, a sequence of six or more histidine residues, binds with high affinity to metal ions like nickel (Ni²⁺) or cobalt (Co²⁺) that are immobilized on a chromatography resin (e.g., Ni-NTA resin). nih.govthermofisher.com

The purification process involves lysing the host cells (e.g., E. coli) and applying the resulting supernatant to the IMAC column. nih.govnih.gov The His-tagged protein binds to the resin while most other cellular proteins wash through. youtube.com After washing to remove nonspecifically bound proteins, the target enzyme is eluted from the column, typically by adding a high concentration of imidazole, which competes with the His-tag for binding to the metal ions. takarabio.com This single-step method can yield highly pure protein. nih.gov

Following affinity chromatography, other techniques like gel permeation chromatography (also known as size-exclusion chromatography) may be employed. nih.gov This method separates molecules based on their size and can be used to remove remaining impurities or to exchange the purified protein into a buffer suitable for storage or subsequent experiments. nih.gov

Table 3: Common Protein Purification Strategies for Deoxysugar Pathway Enzymes

Purification TechniquePrincipleTypical Use in Deoxysugar ResearchReference
Immobilized Metal Affinity Chromatography (IMAC)Separates proteins based on the affinity of an engineered His-tag for immobilized metal ions (e.g., Ni-NTA).Primary purification step for recombinant enzymes like RmlA, RmlB, RmlC, and RmlD expressed with a His-tag. nih.govnih.gov
Gel Permeation (Size-Exclusion) ChromatographySeparates molecules based on their hydrodynamic volume (size).Used as a polishing step after IMAC or for buffer exchange of the purified enzyme. nih.gov
Anion Exchange ChromatographySeparates molecules based on their net negative charge.Can be used for the purification of dTDP-sugars themselves from reaction mixtures. nih.gov

Chromatographic assays, particularly those using High-Performance Liquid Chromatography (HPLC), offer high precision and specificity. nih.gov HPLC-based assays are powerful because they can physically separate the substrate from the various products in a reaction mixture, allowing for direct quantification of each compound. nih.gov For instance, to assay RmlB activity, the enzyme is incubated with its substrate, dTDP-D-glucose, and the reaction is stopped at various time points. The mixture is then analyzed by reversed-phase HPLC, which can separate dTDP-D-glucose from the product, dTDP-4-keto-6-deoxy-D-glucose. nih.govresearchgate.net By measuring the decrease in the substrate peak area or the increase in the product peak area over time, a precise reaction rate can be determined. wisc.edu This method is invaluable for studying individual enzyme steps, analyzing complex reactions with multiple intermediates, and characterizing mutant enzymes. nih.govwisc.edu

Determination of Steady-State Kinetic Parameters (Kₘ, Vₘₐₓ, kₖₐₜ)

The determination of steady-state kinetic parameters is essential for characterizing the efficiency and substrate specificity of enzymes that metabolize this compound. While specific kinetic data for enzymes utilizing this exact substrate are not extensively detailed in the reviewed literature, the methodologies are well-established and have been applied to closely related enzymes, such as those acting on its precursor, dTDP-4-keto-6-deoxy-D-glucose.

Enzymes such as ketoisomerases and reductases are responsible for the further modification of these 4-keto sugar intermediates. For instance, the 3,4-ketoisomerase Tyl1a, involved in the biosynthesis of D-mycaminose, acts on the related substrate TDP-4-keto-6-deoxy-D-glucose. eragene.com The kinetic parameters for such enzymes are typically determined using High-Performance Liquid Chromatography (HPLC) based assays. eragene.com In these assays, the enzyme is incubated with varying concentrations of the substrate, and the reaction is monitored over time by quantifying the depletion of the substrate and the formation of the product via HPLC. eragene.com

The data obtained from these experiments, plotting reaction velocity against substrate concentration, are then fitted to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). The catalytic constant (kₖₐₜ) can then be calculated from Vₘₐₓ. These parameters provide critical insights into the enzyme's affinity for the substrate and its catalytic efficiency. For example, studies on dTDP-D-glucose-4,6-dehydratase with substrate analogues like dTDP-3-deoxyglucose and dTDP-3-azido-3-deoxyglucose have determined their Kₘ and Vₘₐₓ values, demonstrating the enzyme's substrate flexibility. proteopedia.org

Table 1: Examples of Kinetic Parameters for Enzymes Acting on Related dTDP-sugars This table presents data for enzymes acting on precursors or analogues of this compound to illustrate the typical range of kinetic values.

Enzyme Substrate Kₘ (µM) Vₘₐₓ (µmol/h·mg) kₖₐₜ (min⁻¹) Reference
dTDP-glucose 4,6-dehydratase dTDP-3-deoxyglucose 200 130 - proteopedia.org
dTDP-glucose 4,6-dehydratase dTDP-3-azido-3-deoxyglucose 300 90 - proteopedia.org
dTDP-4-dehydro-6-deoxyglucose reductase (Fcf1) dTDP-4-dehydro-6-deoxy-D-glucose 380 - 1594 (with NADH) nih.gov

Note: '-' indicates data not provided in the source.

Structural Biology Investigations

X-ray Crystallography of Enzymes and Enzyme-Ligand Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structures of enzymes, providing atomic-level insights into their catalytic mechanisms and substrate binding modes. While crystal structures of enzymes in complex with this compound itself are not prominently available, extensive structural work has been conducted on enzymes that either produce its precursor or act on similar substrates.

A prime example is dTDP-D-glucose 4,6-dehydratase (also known as RmlB), the enzyme that synthesizes the precursor dTDP-4-dehydro-6-deoxy-D-glucose. modelseed.org The crystal structure of RmlB from Salmonella enterica revealed that it functions as a homodimer. modelseed.org Each monomer is composed of two domains: a larger N-terminal domain that binds the NAD⁺ cofactor and features a classic Rossmann fold, and a smaller C-terminal domain that is responsible for binding the dTDP-D-glucose substrate. modelseed.orgnih.gov

Similarly, the high-resolution (1.5 Å) crystal structure of dTDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase (FdtA), an enzyme that acts on the 4-keto intermediate, has been solved in complex with dTDP. nih.govuni.lu The structure of FdtA from Aneurinibacillus thermoaerophilus shows a dimeric, jellyfish-like appearance where domain swapping occurs between subunits. nih.govuni.lu The active site is characterized by a cluster of histidine residues, with His49 and His51 being strictly conserved and identified as key catalytic residues through site-directed mutagenesis. nih.govuni.lu These structural studies are crucial for proposing detailed catalytic mechanisms and for guiding protein engineering efforts. modelseed.org

Table 2: PDB Entries for Related Enzyme Structures

Enzyme Organism PDB ID Ligands Resolution (Å) Reference
dTDP-glucose 4,6-dehydratase (RmlB) Salmonella enterica 1keu NAD⁺, dTDP-glucose - nih.gov
dTDP-glucose 4,6-dehydratase (RmlB) Streptococcus suis 1ker NAD⁺, dTDP-glucose - nih.gov
dTDP-glucose 4,6-dehydratase (DesIV) Streptomyces venezuelae 1r66 NAD⁺, dTDP derivative - nih.gov

Note: '-' indicates data not provided in the source.

Computational Modeling for Mechanistic Insights

Computational modeling, including quantum mechanics/molecular mechanics (QM/MM) simulations, serves as a powerful tool to investigate enzymatic reaction mechanisms that are difficult to capture experimentally. These methods can model transition states and reaction intermediates, providing a dynamic view of the catalytic process.

While specific computational modeling studies focused on the enzymatic conversion of this compound were not identified in the reviewed literature, such approaches have been applied to understand the mechanism of its synthesis. For example, QM/MM simulations have been used to investigate the detailed mechanism of dTDP-glucose 4,6-dehydratase from Streptomyces venezuelae. These studies can refine previously proposed mechanisms by calculating free energy barriers for different steps, such as oxidation, dehydration, and reduction, and by identifying the roles of specific active site residues.

Homology modeling is another computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a known structure. This approach has been used to assign functions to active-site residues in enzymes like Tyl1a, a ketoisomerase, by comparing it to the structurally related RmlC epimerase family. Such models can implicate specific residues as catalytic bases or acids, guiding further experimental validation through site-directed mutagenesis.

Analytical Chemistry Methodologies for Metabolite Identification and Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis, quantification, and purification of dTDP-activated sugars, including this compound. Given the polar nature of these compounds, reversed-phase ion-pairing chromatography is a commonly employed method.

In a study on the substrate specificity of the ketoisomerase Tyl1a, HPLC was used to monitor the enzymatic conversion of dTDP-4-keto-2,6-dideoxy-D-glucose (the specific compound of interest) into its 3-keto isomer. The separation was achieved on a C18 column with a detector set to 267 nm to monitor the thymine (B56734) chromophore. This method allowed for the clear separation of the substrate, product, and any degradation products, enabling the determination of reaction kinetics and product distribution.

Table 3: HPLC Retention Times for dTDP-4-keto-2,6-dideoxy-D-glucose and Related Compounds

Compound Retention Time (min) HPLC Conditions Reference
dTDP-4-keto-2,6-dideoxy-D-glucose (Substrate) 33.4 C18 column, 1 mL/min flow rate, detection at 267 nm
TDP-3-keto-2,6-dideoxy-D-glucose (Product) 37.0 C18 column, 1 mL/min flow rate, detection at 267 nm

The ability of HPLC to be coupled with other techniques, such as mass spectrometry, further enhances its utility in providing unambiguous identification of metabolites in complex mixtures. ebi.ac.uk

Mass Spectrometry (MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS)

Mass spectrometry (MS), particularly when coupled with electrospray ionization (ESI), is a highly sensitive and specific technique for the identification and structural elucidation of nucleotide sugars like this compound. ESI-MS allows for the gentle ionization of these non-volatile, thermally labile molecules, enabling the accurate determination of their molecular weights and fragmentation patterns.

The molecular formula for this compound is C₁₆H₂₄N₂O₁₄P₂, which corresponds to a monoisotopic mass of approximately 530.07028 Da. nih.gov High-resolution ESI-MS can confirm this mass with high accuracy. For instance, in the characterization of the product formed from the enzymatic reaction of dTDP-4-keto-2,6-dideoxy-D-glucose, high-resolution ESI-MS was used to confirm the assigned structure of the resulting aminodeoxysugar. uni.lu

In ESI-MS analysis, the compound can be detected as various adducts, most commonly the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The predicted mass-to-charge ratios (m/z) for these and other common adducts are critical for identifying the compound in a mass spectrum.

Table 4: Predicted Mass Spectrometric Data for this compound

Property Value Reference
Molecular Formula C₁₆H₂₄N₂O₁₄P₂ nih.gov
Monoisotopic Mass 530.07028 Da nih.gov
Predicted m/z for [M+H]⁺ 531.07753
Predicted m/z for [M+Na]⁺ 553.05947

These analytical techniques are fundamental to the study of this compound, providing the means to monitor its enzymatic synthesis and conversion, confirm its identity, and quantify its presence in various biological contexts.

Q & A

Q. What are the standard methodologies for detecting and quantifying dTDP-4-dehydro-2,6-dideoxy-D-glucose in enzymatic reactions?

Answer: Detection and quantification typically involve:

  • Capillary Electrophoresis with Photodiode Array (CE-PDA): Used to monitor product formation in real-time during enzymatic assays. For example, CE-PDA was employed to analyze intermediates in the biosynthesis of dTDP-3-amino-3,6-dideoxy-D-galactose (dTDP-Fuc3N) .
  • Spectrophotometric Assays: Absorbance at 320 nm under alkaline conditions (0.1 M NaOH) quantifies dTDP-6-deoxy-D-xylo-hexulose, a product of dTDP-D-glucose 4,6-dehydratase activity .
  • HPLC Analysis: High-pressure liquid chromatography tracks substrate consumption (e.g., dTTP) and product formation (e.g., dTDP-glucose) in glucose-1-phosphate thymidylyltransferase assays .

Q. What is the canonical biosynthetic pathway for this compound?

Answer: The pathway involves sequential enzymatic steps:

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the conversion of glucose-1-phosphate and dTTP to dTDP-glucose .

RmlB (dTDP-D-glucose 4,6-dehydratase): Oxidizes dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose .

Dehydratases/Epimerases (e.g., SpnQ, WlaRA): Further modify intermediates, such as the 2,3-dehydration of dTDP-4-keto-6-deoxy-D-glucose to form this compound .

Advanced Research Questions

Q. How can researchers determine kinetic parameters (KM, Vmax) for enzymes acting on this compound?

Answer:

  • Experimental Setup: Use varying substrate concentrations (e.g., 0.025–5.0 mM dTDP-4-keto-6-deoxy-D-glucose) in reactions containing buffer (50 mM HEPES, pH 7.5), cofactors (0.2 mM NADPH), and purified enzymes (e.g., WlaRA, WlaRB) .
  • Data Analysis: Fit initial velocity vs. substrate concentration data to the Michaelis-Menten equation using software like PRISM (GraphPad). This method was validated for ketoreductases in dTDP-sugar pathways .

Q. What experimental strategies resolve contradictions in proposed enzymatic mechanisms, such as the deamination mechanism of DesII?

Answer:

  • Radical SAM Enzyme Studies: For DesII, combine deuterium labeling (e.g., TDP-[3-²H]-4-amino-4,6-dideoxy-D-glucose) with EPR spectroscopy to track radical intermediates .
  • X-ray Crystallography and Computational Modeling: Structural analysis of enzyme-substrate complexes (e.g., DesII with SAM) and density functional theory (DFT) calculations clarify reaction pathways. Recent studies challenge the EAL mechanism, proposing direct elimination via a C3 radical intermediate .

Q. How can unstable intermediates in dTDP-sugar pathways be isolated for structural characterization?

Answer:

  • Rapid Quenching: Halt reactions at specific timepoints using cold methanol or acid.
  • LC-MS/NMR: Analyze intermediates via liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR). For example, dTDP-4-keto-2,6-dideoxy-D-glucose was stabilized by rapid purification and lyophilization .
  • Enzyme Variants: Use mutant enzymes (e.g., WlaRB mutants) to accumulate transient intermediates .

Q. How do researchers address substrate flexibility in enzymes like SpnN or MegDIV?

Answer:

  • Substrate Screening: Test analogs (e.g., dTDP-3-keto-6-deoxygalactose vs. glucose) in enzymatic assays .
  • Bifunctional Enzyme Analysis: For MegDIV, assess epimerization activity on multiple substrates (e.g., TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-D-glucose and TDP-3-methyl-4-keto-2,6-dideoxy-D-glucose) using HPLC or CE .

Q. What methods validate the role of radical SAM enzymes in dTDP-sugar modifications?

Answer:

  • Cluster Reconstitution: Restore [4Fe-4S] clusters in enzymes like DesII under anaerobic conditions, monitored by UV-visible spectroscopy and EPR .
  • Reducing Systems: Couple reactions with biological reductants (e.g., flavodoxin, NADPH) to maintain enzyme activity .

Methodological Notes

  • Data Contradictions: When conflicting mechanisms arise (e.g., DesII’s deamination), cross-validate results using orthogonal techniques like isotopic labeling, structural biology, and kinetic isotope effects .
  • Enzyme Classification: Refer to IUBMB EC numbers (e.g., EC 4.2.1.164 for SpnQ) for standardized reaction nomenclature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.